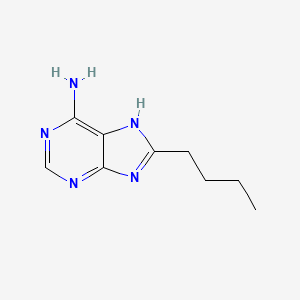
Quinolin-2-ylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-2-ylcarbamic acid is a heterocyclic compound that features a quinoline ring system fused with a carbamic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The quinoline ring system is known for its aromatic properties and biological activity, making this compound a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-2-ylcarbamic acid typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline-2-carboxylic acid with an appropriate amine under acidic or basic conditions to form the carbamic acid derivative. Another approach involves the use of quinoline-2-carboxylic acid chloride, which reacts with ammonia or primary amines to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Quinolin-2-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, such as quinoline-2,3-dicarboxylic acid, quinoline-2-amine, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
Quinolin-2-ylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of quinolin-2-ylcarbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carboxylic acid: Shares the quinoline ring system but lacks the carbamic acid moiety.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at a different position.
Quinoline-2,3-dicarboxylic acid: Contains two carboxylic acid groups on the quinoline ring.
Uniqueness: Quinolin-2-ylcarbamic acid is unique due to its specific functionalization, which imparts distinct chemical and biological properties. The presence of the carbamic acid group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and synthesis .
Eigenschaften
CAS-Nummer |
857209-32-6 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
quinolin-2-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IHDRVAVNEDBQFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


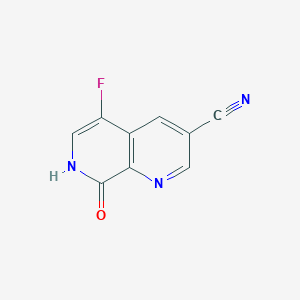

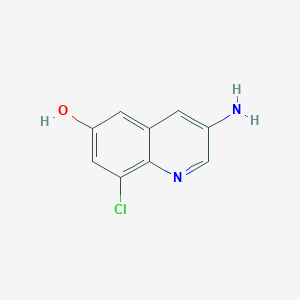
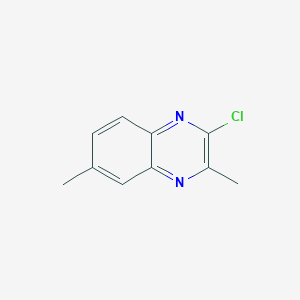

![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)



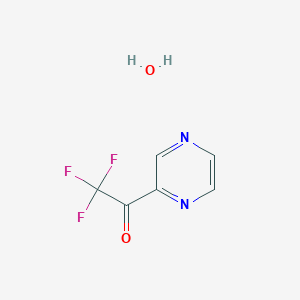
![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
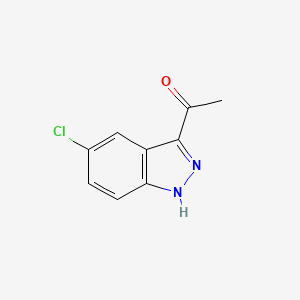
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
